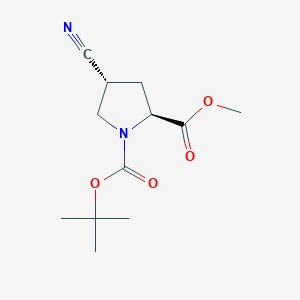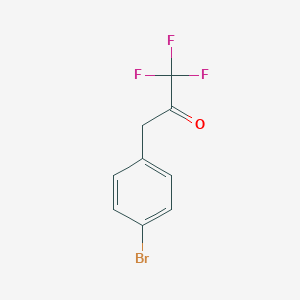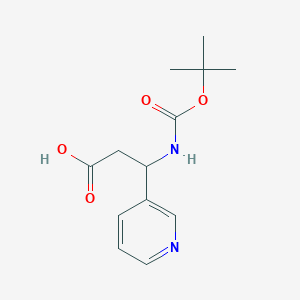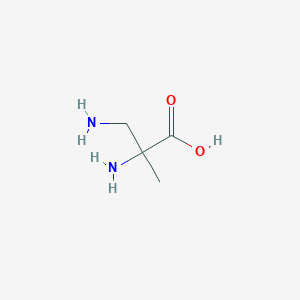
2,3-Diamino-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diamino-2-methylpropanoic acid (DAMPA) is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential applications in scientific research. DAMPA is a derivative of the natural amino acid valine and is synthesized through a multistep process involving several chemical reactions.
作用机制
The mechanism of action of 2,3-Diamino-2-methylpropanoic acid is not fully understood. However, studies have shown that it acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which may contribute to its anticonvulsant and neuroprotective properties. 2,3-Diamino-2-methylpropanoic acid has also been shown to inhibit the activity of DPP-IV, which may contribute to its potential therapeutic effects in diabetes.
生化和生理效应
2,3-Diamino-2-methylpropanoic acid has been shown to exhibit several biochemical and physiological effects. In animal studies, 2,3-Diamino-2-methylpropanoic acid has been found to reduce the severity and duration of seizures, suggesting its potential as an anticonvulsant agent. It has also been shown to protect neurons from damage caused by oxidative stress and inflammation, indicating its potential as a neuroprotective agent. Additionally, 2,3-Diamino-2-methylpropanoic acid has been shown to inhibit the growth of cancer cells, indicating its potential as an antitumor agent.
实验室实验的优点和局限性
One advantage of using 2,3-Diamino-2-methylpropanoic acid in lab experiments is its potential as a therapeutic agent for various diseases. Its ability to inhibit the activity of DPP-IV may make it a useful tool for studying the regulation of glucose metabolism and insulin secretion. However, one limitation of using 2,3-Diamino-2-methylpropanoic acid in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain studies.
未来方向
There are several potential future directions for research on 2,3-Diamino-2-methylpropanoic acid. One area of interest is its potential as a therapeutic agent for neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, further research is needed to explore its potential as an antitumor agent and its mechanism of action in inhibiting cancer cell growth. Finally, studies are needed to investigate the potential use of 2,3-Diamino-2-methylpropanoic acid as a tool for studying the regulation of glucose metabolism and insulin secretion in diabetes.
合成方法
2,3-Diamino-2-methylpropanoic acid is synthesized through a multistep process involving several chemical reactions. The synthesis method involves the reaction of valine with formaldehyde and hydrogen cyanide to produce a compound called 2-amino-3-oxobutyronitrile. The 2-amino-3-oxobutyronitrile is then reacted with ammonia to produce 2,3-Diamino-2-methylpropanoic acid.
科学研究应用
2,3-Diamino-2-methylpropanoic acid has potential applications in scientific research as it has been found to exhibit anticonvulsant, neuroprotective, and antitumor properties. It has also been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and insulin secretion. 2,3-Diamino-2-methylpropanoic acid has been used in various studies to explore its potential as a therapeutic agent for neurological disorders, cancer, and diabetes.
属性
CAS 编号 |
170554-69-5 |
|---|---|
产品名称 |
2,3-Diamino-2-methylpropanoic acid |
分子式 |
C4H10N2O2 |
分子量 |
118.13 g/mol |
IUPAC 名称 |
2,3-diamino-2-methylpropanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-4(6,2-5)3(7)8/h2,5-6H2,1H3,(H,7,8) |
InChI 键 |
BJVNVLORPOBATD-UHFFFAOYSA-N |
SMILES |
CC(CN)(C(=O)O)N |
规范 SMILES |
CC(CN)(C(=O)O)N |
同义词 |
Alanine, 3-amino-2-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



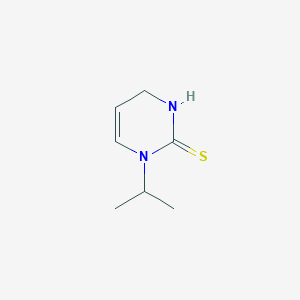
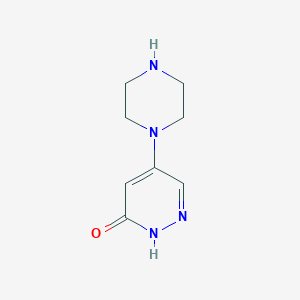
![Methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate](/img/structure/B62321.png)
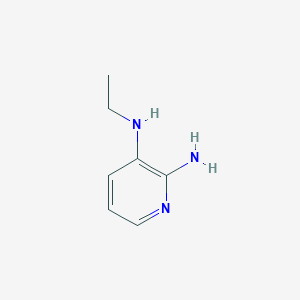
![5-(3-hydroxypropyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B62333.png)
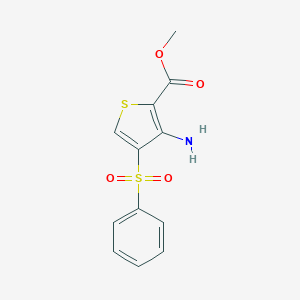
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B62341.png)
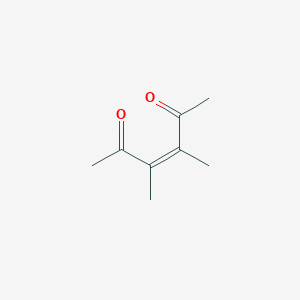
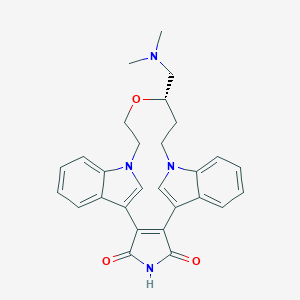
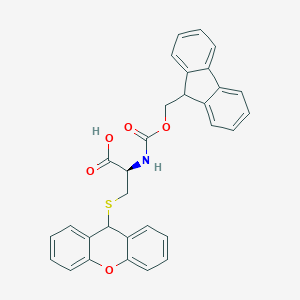
![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B62347.png)
